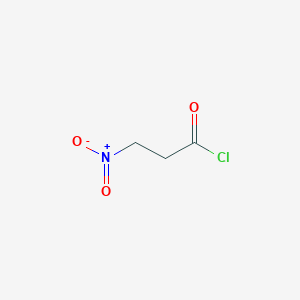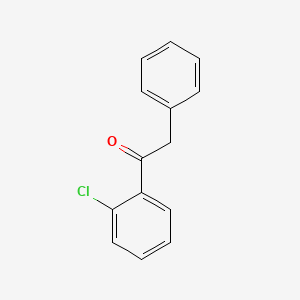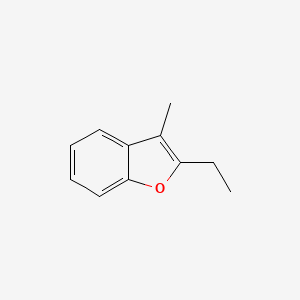
2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid
Overview
Description
2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid is a compound belonging to the class of pyrrolizines. It is characterized by a fused bicyclic structure consisting of a pyrrolidine ring and a benzoyl group. This compound is known for its significant role in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another method involves the preparation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolizine derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Integral in the development of NSAIDs like ketorolac, which is used for pain management.
Industry: Employed in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid, particularly in its role as a precursor to ketorolac, involves the inhibition of prostaglandin synthesis. This is achieved through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Tolmetin: Another NSAID with a similar pyrrolizine structure.
Indomethacin: Structurally related to pyrrolizine carboxylic acids and used as an anti-inflammatory agent.
Uniqueness
2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid is unique due to its specific structural features that allow for the synthesis of highly effective NSAIDs like ketorolac. Its ability to inhibit both COX-1 and COX-2 enzymes makes it particularly valuable in pain management .
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h1-2,4,6H,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPSJTFQCGOIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the structure of ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) be modified to potentially reduce toxicity while maintaining its anti-inflammatory activity?
A1: Yes, research suggests that structural modifications to ketorolac can potentially lead to compounds with a desirable balance of anti-inflammatory activity and reduced toxicity. A study investigated the “structure-activity relationship” among NSAIDs, including ketorolac and meloxicam. [] This research identified key structural characteristics associated with both efficacy and toxicity. Using these findings, they conducted structural modifications on both ketorolac and meloxicam, resulting in 23 new compounds with promising anti-inflammatory activity and reduced toxicity profiles. [] This highlights the potential for targeted structural modifications to enhance the safety and effectiveness of this class of drugs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















